molecular formula C4H6N2S2 B1285269 5-Ethyl-1,3,4-thiadiazole-2(3h)-thione CAS No. 37663-51-7

5-Ethyl-1,3,4-thiadiazole-2(3h)-thione

Cat. No. B1285269
CAS RN: 37663-51-7
M. Wt: 146.2 g/mol
InChI Key: UFSCJPPXRHCNLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-1,3,4-thiadiazole-2(3h)-thione is an organic sulfur-containing compound. The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . Thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .


Synthesis Analysis

1,3,4-thiadiazoles have become an important class of heterocycles due to their broad types of biological activity . Extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents . A new series of 2-[[1(2H)-phthalazinone-2-yl]methyl/ethyl]-5-arylamino-1,3,4-thiadiazole derivatives was evaluated in vitro antimicrobial activity .


Molecular Structure Analysis

Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity . They occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .


Chemical Reactions Analysis

1,3,4-Thiadiazole has shown a broad spectrum of activity against various pathogens . Among the synthesized compounds, 2-(bis((5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)methylthio)methylene)malononitrile showed significant activity against S. aureus with a zone of inhibition of 35 mm at a concentration of 200 μg/mL .


Physical And Chemical Properties Analysis

The molecular formula of 5-Ethyl-1,3,4-thiadiazole-2(3h)-thione is C4H6N2S2 and its molecular weight is 146.2 g/mol.

Scientific Research Applications

Anticancer Activity

5-Ethyl-1,3,4-thiadiazole-2(3h)-thione has been used in the synthesis of Schiff base ligands, which have shown potential in cancer treatment . Specifically, a Schiff base ligand synthesized from 5-Ethyl-1,3,4-thiadiazole-2-amino and 2,3,4-Trihydroxybenzaldehyde showed excellent cytotoxic activity towards HeLa cells .

Antifungal Activity

1,3,4-Thiadiazole derivatives, including those derived from 5-Ethyl-1,3,4-thiadiazole-2(3h)-thione, have demonstrated significant antifungal properties . For instance, some compounds showed higher bioactivities against Phytophthora infestans .

Antibacterial Activity

1,3,4-Thiadiazole derivatives have also shown antibacterial activities . However, the antibacterial activities of the target compounds against Xanthomonas oryzae p v. oryzae and Xanthomonas campestris p v. citri were moderate to poor .

Anti-inflammatory Properties

1,3,4-Thiadiazoles, including those derived from 5-Ethyl-1,3,4-thiadiazole-2(3h)-thione, have been found to possess anti-inflammatory properties .

Analgesic Properties

1,3,4-Thiadiazoles are also known for their analgesic properties . This makes them potentially useful in pain management.

Antitubercular Activity

1,3,4-Thiadiazoles have been found to possess antitubercular properties . This suggests potential applications in the treatment of tuberculosis.

Plant Growth Regulator

1,3,4-Thiadiazole derivatives have been found to act as plant growth regulators . This suggests potential applications in agriculture.

Synthesis of Metal Complexes

5-Ethyl-1,3,4-thiadiazole-2(3h)-thione has been used in the synthesis of metal complexes . These complexes have been characterized by elemental (CHN) analysis, FTIR, electronic spectra, 1 HNMR spectra and Mass spectra .

Mechanism of Action

The compound named (E)-3-(5-{[(4-chlorophenyl)amino]methyl}-1,3,4thiadiazol-2-yl)-2-styryl quinazoline-4(3H)-one showed the highest potency at 30 mg/kg within 30 min . The SAR studies concluded that compounds containing nitro and chloro groups displayed potent anticonvulsant activity .

Future Directions

1,3,4-thiadiazole derivatives have a broad spectrum of pharmacological activities that can be classified into various categories . Future research could focus on exploring these activities further and developing new potent agents based on the 1,3,4-thiadiazole nucleus.

properties

IUPAC Name

5-ethyl-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S2/c1-2-3-5-6-4(7)8-3/h2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSCJPPXRHCNLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=S)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70560500
Record name 5-Ethyl-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

37663-51-7
Record name 5-Ethyl-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.